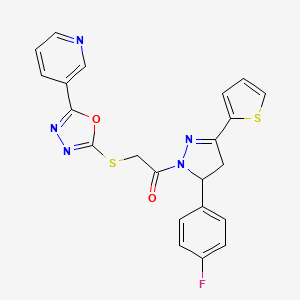

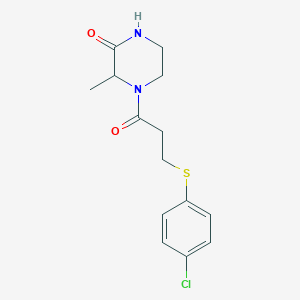

6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 84%, and the melting point was 107–109°C . The 1H NMR and 13C NMR spectra were also provided, offering detailed information about the structure of the compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its NMR data . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule, while the 13C NMR spectrum provides information about the carbon atoms .Chemical Reactions Analysis

This compound is involved in the inhibition of cell cycle progression at both G1 and G2/M phase . It is also involved in inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR data . For example, the melting point is 107–109°C . The NMR data also provide information about the structure of the compound .Aplicaciones Científicas De Investigación

Drug Synthesis and Medicinal Chemistry

Quinoline derivatives, including 6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde, serve as essential scaffolds in drug discovery. Researchers have explored their potential as lead compounds for developing novel pharmaceutical agents. The compound’s heterocyclic structure offers opportunities for functionalization, making it a valuable starting point for designing bioactive molecules .

Catalyst Development

The quinoline framework, including our compound of interest, has been investigated for its catalytic properties. Researchers explore its potential as a ligand or catalyst in various chemical transformations. These applications range from organic synthesis to transition metal-catalyzed reactions. The compound’s substituents and functional groups play a crucial role in determining its catalytic activity .

Material Science Advancements

Quinoline-based compounds find applications in material science. Researchers have studied their use in designing functional materials, such as luminescent dyes, liquid crystals, and conductive polymers. The unique electronic properties of quinoline derivatives make them attractive candidates for developing innovative materials .

Photophysical Properties and Sensors

6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde exhibits interesting photophysical properties. Its fluorescence behavior and sensitivity to environmental changes (such as pH or metal ions) make it suitable for sensor applications. Researchers have explored its use in fluorescence-based assays and chemical sensing platforms .

Antimicrobial and Anticancer Activities

Quinoline derivatives have shown promising biological activities. While specific studies on our compound are limited, related quinolines exhibit antimicrobial and anticancer properties. Researchers continue to investigate their mechanisms of action and potential therapeutic applications .

Coordination Chemistry and Metal Complexes

The nitrogen-rich quinoline scaffold readily forms coordination complexes with transition metals. Researchers have synthesized metal complexes using quinoline-based ligands, including our compound. These complexes find applications in catalysis, luminescence, and materials science. The ligand’s substituents influence the stability and reactivity of these complexes .

Propiedades

IUPAC Name |

6,8-dimethyl-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-3-5-20-6-4-18/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVYZBPXCIKTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCOCC3)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![N-(2-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2594436.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)

![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)